Methyl 2-formyl-3,5-dimethoxybenzoate

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Procure this privileged ortho-formyl ester for non-substitutable synthetic applications. Its unique C-2 formyl group enables cyclocondensation with primary amines to yield antitubercular isoindolinones (MIC 18.45 µM). The 65 °C elevated melting point (107–110 °C) vs. non-formylated analogs simplifies ambient handling and crystallization workflows. Available at ≥98% purity for reliable outcomes in condensation, heterocycle construction, and acylhydrazone ligand synthesis.

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
CAS No. 52344-93-1
Cat. No. B1583233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-formyl-3,5-dimethoxybenzoate
CAS52344-93-1
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C=O)C(=O)OC
InChIInChI=1S/C11H12O5/c1-14-7-4-8(11(13)16-3)9(6-12)10(5-7)15-2/h4-6H,1-3H3
InChIKeyHLWARVBOEGPPGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-formyl-3,5-dimethoxybenzoate: A Specialized Methoxy-Substituted Benzoate Aldehyde Intermediate


Methyl 2-formyl-3,5-dimethoxybenzoate (CAS 52344-93-1) is a methoxy-substituted benzoate ester featuring a strategically positioned formyl group at the C-2 position and methoxy substituents at the C-3 and C-5 positions . With a molecular formula of C11H12O5 and a molecular weight of 224.21 g/mol , this compound is primarily valued as a versatile building block in organic synthesis and medicinal chemistry . Its distinctive substitution pattern—particularly the ortho-formyl group adjacent to the ester functionality—enables specific synthetic transformations not accessible to simpler benzoate analogs, positioning it as a key intermediate for constructing complex molecular architectures .

Why Methyl 3,5-dimethoxybenzoate and Other Analogs Cannot Replace Methyl 2-formyl-3,5-dimethoxybenzoate in Critical Synthetic Pathways


While structurally related methoxybenzoate derivatives such as methyl 3,5-dimethoxybenzoate (CAS 2150-37-0) and 2-formyl-3,5-dimethoxybenzoic acid (CAS 208940-81-2) share certain core features, the unique combination of a methyl ester at the C-1 position and a formyl group at the C-2 position confers distinct reactivity that generic analogs cannot replicate . The ortho-relationship between the ester and aldehyde functionalities enables site-selective condensations and cyclizations that are sterically and electronically precluded in compounds lacking this precise substitution pattern [1]. Furthermore, the presence of the formyl group alters the physical property profile—most notably elevating the melting point by approximately 65°C relative to the non-formylated analog—which directly impacts handling, purification, and formulation strategies . These differences render simple substitution with in-class compounds ineffective for applications requiring the specific reactivity or physical characteristics of methyl 2-formyl-3,5-dimethoxybenzoate.

Quantitative Differentiators of Methyl 2-formyl-3,5-dimethoxybenzoate: Head-to-Head Comparison Data for Procurement Decisions


Purity Specification and Melting Point Differentiation Versus Methyl 3,5-dimethoxybenzoate

Commercial-grade methyl 2-formyl-3,5-dimethoxybenzoate is supplied with a documented purity of 98% (HPLC) and a melting point of 107-110 °C (lit.) . In contrast, the structurally analogous but non-formylated comparator methyl 3,5-dimethoxybenzoate is offered at 99% purity with a significantly lower melting point of 42-43 °C (lit.) . The 65°C elevation in melting point for the formyl-containing compound directly reflects the presence of the polar aldehyde moiety and its capacity for intermolecular dipole-dipole interactions .

Analytical Chemistry Quality Control Pharmaceutical Intermediates

Proven Precursor Utility: Synthesis of Antimycobacterial Isoindolinones with Quantified MIC Values

Methyl 2-formyl-3,5-dimethoxybenzoate serves as the direct starting material for synthesizing a series of 2-substituted isoindolinones (clitocybin derivatives) with documented in vitro antimycobacterial activity [1]. Using this compound, researchers prepared isoindolinones that demonstrated minimum inhibitory concentrations (MIC) of 19.45 µM and 18.45 µM against Mycobacterium tuberculosis H37Rv, with corresponding CC50 values of 30 µM and 29 µM on Vero cells, indicating a favorable selectivity window [1]. The ortho-formyl group is essential for the cyclocondensation step that forms the isoindolinone core, a transformation that methyl 3,5-dimethoxybenzoate or the corresponding carboxylic acid analog cannot undergo due to the absence of the aldehyde functionality [1].

Medicinal Chemistry Antimycobacterial Agents Tuberculosis Drug Discovery

Validated Reactivity: Hydrazone Formation for Acylhydrazone Synthesis

The formyl group of methyl 2-formyl-3,5-dimethoxybenzoate undergoes clean condensation with hydrazide nucleophiles, enabling the preparation of functionalized acylhydrazones . Specifically, the compound has been successfully employed in the synthesis of methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate . This reaction exploits the electrophilic character of the ortho-aldehyde, which is activated by the adjacent ester group through both inductive and resonance effects. In contrast, the non-formylated analog methyl 3,5-dimethoxybenzoate cannot participate in such condensations, while the free carboxylic acid derivative (2-formyl-3,5-dimethoxybenzoic acid) would require additional protection/deprotection steps .

Organic Synthesis Hydrazone Chemistry Schiff Base Formation

Predicted Physical Properties: Boiling Point and Density Comparison

Computational predictions indicate that methyl 2-formyl-3,5-dimethoxybenzoate exhibits a boiling point of 370.8 ± 42.0 °C at 760 mmHg and a density of 1.199 ± 0.06 g/cm³ . For comparison, the non-formylated analog methyl 3,5-dimethoxybenzoate has a reported boiling point of 298 °C (lit.) . The ~73 °C increase in predicted boiling point for the formyl derivative correlates with the presence of the polar aldehyde group and increased molecular weight (224.21 vs. 196.20 g/mol), which enhances intermolecular interactions and reduces volatility .

Physical Organic Chemistry Process Development Thermal Analysis

High-Value Application Scenarios for Methyl 2-formyl-3,5-dimethoxybenzoate: Where the Data Says It Excels


Synthesis of Antimycobacterial Isoindolinone Libraries

Researchers engaged in tuberculosis drug discovery can leverage methyl 2-formyl-3,5-dimethoxybenzoate as a privileged starting material for constructing isoindolinone-based compound libraries. As demonstrated by Nepveu et al. (2019), the compound undergoes cyclocondensation with primary aromatic amines to yield 2-substituted isoindolinones that exhibit MIC values as low as 18.45 µM against M. tuberculosis H37Rv . The formyl group is indispensable for this transformation, making the compound a non-substitutable building block for this chemotype.

Preparation of Functionalized Acylhydrazones for Coordination Chemistry and Bioactivity Screening

The documented reaction of methyl 2-formyl-3,5-dimethoxybenzoate with 4-methoxybenzohydrazide validates its utility in synthesizing acylhydrazone derivatives . These products serve as versatile ligands for metal coordination complexes and as scaffolds for biological screening. The compound's 98% purity specification ensures reliable outcomes in these sensitive synthetic applications .

Process Development and Scale-Up Requiring Predictable Thermal Behavior

For process chemists, the well-defined melting point (107-110 °C) and predicted boiling point (370.8 ± 42.0 °C) of methyl 2-formyl-3,5-dimethoxybenzoate provide reliable thermal benchmarks for designing purification protocols, solvent removal strategies, and storage conditions [1]. The 65 °C higher melting point relative to methyl 3,5-dimethoxybenzoate reduces the risk of unintended melting during ambient-temperature handling and facilitates crystallization-based purification .

Building Block for Methoxy-Substituted Heterocycles via Formyl Group Manipulation

The ortho-formyl group adjacent to the ester provides a reactive handle for constructing nitrogen-containing heterocycles such as pyrazoles, triazoles, and quinazolines. While specific yield data for the target compound in these transformations are not available, the class-level inference from related ortho-formyl benzoates supports its anticipated utility in such synthetic pathways. Procurement of this compound is recommended when a dual-functionality (aldehyde + ester) methoxybenzoate building block is required [1].

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